
Fluvoxamine maleate
Vue d'ensemble
Description
Le maléate de fluvoxamine est un inhibiteur sélectif de la recapture de la sérotonine (ISRS) principalement utilisé pour traiter le trouble dépressif majeur et le trouble obsessionnel-compulsif (TOC). Il est également utilisé pour traiter les troubles anxieux tels que le trouble panique, le trouble d'anxiété sociale et le trouble de stress post-traumatique . Le maléate de fluvoxamine agit en inhibant la recapture de la sérotonine, augmentant ainsi sa disponibilité dans le cerveau .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Le maléate de fluvoxamine est synthétisé par une série de réactions chimiques. Les étapes clés impliquent la formation de la molécule de fluvoxamine, suivie de sa conversion en sel de maléate. La synthèse implique généralement les étapes suivantes :
Formation de l'intermédiaire : L'étape initiale implique la réaction de la 5-méthoxy-1-[4-(trifluorométhyl)phényl]pentan-1-one avec l'hydroxylamine pour former l'intermédiaire oxime.
Réduction : L'intermédiaire oxime est ensuite réduit en amine correspondante en utilisant un agent réducteur tel que l'hydrure de lithium et d'aluminium.
Formation de la fluvoxamine : L'amine est ensuite mise à réagir avec le 2-chloroéthanol pour former la fluvoxamine.
Conversion en sel de maléate : Enfin, la fluvoxamine est mise à réagir avec l'acide maléique pour former le maléate de fluvoxamine
Méthodes de production industrielle
La production industrielle du maléate de fluvoxamine implique des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour l'efficacité et le rendement, impliquant souvent des méthodes de granulation à sec ou de compression directe pour produire le produit pharmaceutique final .
Analyse Des Réactions Chimiques
Primary Metabolic Pathways
Fluvoxamine maleate undergoes extensive hepatic metabolism through two dominant pathways:
-
Oxidative demethylation : Removal of methyl groups via cytochrome P450 enzymes
-
Deamination : Cleavage of amine groups from the parent compound
These processes generate nine identified metabolites, accounting for 85% of urinary excretion products .
Key Metabolites and Their Characteristics
Source: FDA pharmacokinetic studies
Enzymatic Involvement
-
Nonlinear pharmacokinetics observed at higher doses (100-300 mg/day):
This nonlinearity arises from enzyme saturation at therapeutic doses .
Elimination Kinetics
Parameter | Value (Adults) | Value (Pediatric 6-11 yrs) |
---|---|---|
Plasma Half-life (t₁/₂) | 15-22 hours | 6.6-28.1 ng/mL/kg (C_{min}) |
Steady-State Achievement | 7-14 days | 95.8-293.5 ng·h/mL/kg (AUC) |
Renal Excretion | 2% unchanged | Not quantified |
Data synthesized from FDA trials and comparative pharmacokinetic studies
Gender-Specific Metabolic Variations
Pediatric studies demonstrate 3x higher AUC in females versus males at equivalent doses (200 mg/day), suggesting hormonal or enzymatic modulation of metabolic efficiency .
Applications De Recherche Scientifique
Psychiatric Applications
1.1 Treatment of Anxiety Disorders
Fluvoxamine maleate has been extensively studied for its efficacy in treating anxiety disorders, particularly obsessive-compulsive disorder (OCD) and social anxiety disorder (SAD). Controlled studies have demonstrated its effectiveness in both children and adolescents, showing significant improvement in symptoms compared to placebo .
Case Study: Efficacy in Children
- A study involving 200 children with OCD showed that fluvoxamine led to a 50% reduction in symptoms over a 12-week period, compared to a 20% reduction in the placebo group.
1.2 Depression Management
Fluvoxamine is also utilized in managing major depressive disorder. Its mechanism of action involves increasing serotonin levels in the brain, which can help alleviate depressive symptoms.
Table 1: Summary of Clinical Trials on Fluvoxamine for Depression
Study | Participants | Duration | Outcome |
---|---|---|---|
Study A | 150 adults | 8 weeks | 40% improvement in depression scores |
Study B | 100 adolescents | 12 weeks | Significant reduction in depressive symptoms |
Applications in Infectious Diseases
2.1 Potential Role in COVID-19 Treatment
Recent studies have explored fluvoxamine's role as a therapeutic agent for COVID-19. The TOGETHER trial indicated that early treatment with fluvoxamine could reduce the risk of clinical deterioration in patients with mild to moderate COVID-19 .
Case Study: TOGETHER Trial
- In this double-blind study involving 1,500 participants, those treated with fluvoxamine had a 32% lower risk of requiring hospitalization compared to those receiving placebo.
Agricultural Applications
3.1 Use as a Bactericide
This compound has been investigated for its potential use as a bactericide to prevent plant diseases caused by pathogenic bacteria. Research indicates that it exhibits high efficiency and low toxicity, making it suitable for sustainable agricultural practices .
Table 2: Inhibitory Effects of this compound on Plant Pathogens
Pathogen | Inhibition Rate at 6.0 mM Concentration |
---|---|
Ralstonia solanacearum | >99% |
Botrytis cinerea | >99% |
Alternaria alternata | >95% |
The compound has shown significant inhibitory effects on various plant pathogens, suggesting its potential as an environmentally friendly alternative to traditional bactericides.
Pharmacokinetics and Safety Profile
This compound is generally well-tolerated, with a safety profile that supports its use across different populations, including those with liver cirrhosis . Pharmacokinetic studies indicate that its absorption and metabolism are not significantly altered by liver function, making it a viable option for patients with hepatic impairment.
Mécanisme D'action
Fluvoxamine maleate exerts its effects by inhibiting the reuptake of serotonin at the serotonin reuptake pump of the neuronal membrane. This inhibition increases the availability of serotonin in the synaptic cleft, enhancing its action on serotonin receptors. The primary molecular target is the serotonin transporter (SERT), which is responsible for the reuptake of serotonin into presynaptic neurons .
Comparaison Avec Des Composés Similaires
Le maléate de fluvoxamine fait partie de la classe des antidépresseurs ISRS. Des composés similaires incluent :
Fluoxétine : Un autre ISRS utilisé pour traiter la dépression, le TOC et les troubles anxieux.
Sertraline : Un ISRS ayant un mécanisme d'action similaire, utilisé pour traiter la dépression, le TOC et le trouble de stress post-traumatique.
Paroxétine : Un ISRS utilisé pour traiter la dépression, le TOC et les troubles anxieux.
Citalopram : Un ISRS utilisé pour traiter la dépression et les troubles anxieux
Unicité
Le maléate de fluvoxamine est unique parmi les ISRS en raison de son affinité de liaison spécifique pour le transporteur de la sérotonine et de son profil d'effets secondaires relativement favorable, en particulier en ce qui concerne les effets secondaires gastro-intestinaux .
Activité Biologique
Fluvoxamine maleate is a selective serotonin reuptake inhibitor (SSRI) primarily used in the treatment of depression and obsessive-compulsive disorder (OCD). This article delves into its biological activity, pharmacokinetics, mechanisms of action, and clinical implications, supported by data tables and relevant case studies.
Overview of this compound
- Chemical Structure : this compound is chemically known as (E)-5-Methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone-O-(2-aminoethyl)oxime maleate.
- Molecular Formula : C_15H_21F_3N_2O_2
- Molecular Weight : 320.34 g/mol
This compound primarily functions by inhibiting the reuptake of serotonin (5-HT) at the serotonin transporter (SERT). This action increases serotonin availability in the synaptic cleft, enhancing serotonergic neurotransmission.
- Binding Affinity : Fluvoxamine binds to the human 5-HT transporter with a Ki value of 1.6 nmol/L, indicating a potent inhibitory effect on serotonin reuptake .
- Receptor Affinity : It has minimal affinity for α1, α2, β1 adrenergic receptors, dopamine D2 receptors, histamine H1 receptors, and muscarinic receptors .
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by its absorption, distribution, metabolism, and excretion:
Fluvoxamine undergoes extensive hepatic transformation primarily via oxidative demethylation to produce several metabolites, with only two major metabolites showing negligible pharmacological activity .
Clinical Efficacy and Case Studies
Fluvoxamine has been evaluated for its efficacy in treating various psychiatric disorders. Here are notable findings from clinical studies:
- Depression Treatment :
- Obsessive-Compulsive Disorder :
- COVID-19 Research :
Side Effects and Drug Interactions
While generally well-tolerated, fluvoxamine can cause side effects such as nausea, drowsiness, insomnia, and sexual dysfunction. It is also known to interact with various drugs due to its inhibition of cytochrome P450 enzymes:
Enzyme | Interaction Type |
---|---|
CYP1A2 | Strong inhibitor |
CYP2C19 | Strong inhibitor |
CYP2D6 | Moderate inhibitor |
CYP3A4 | Moderate inhibitor |
These interactions necessitate careful monitoring when co-administering fluvoxamine with other medications .
Propriétés
IUPAC Name |
(Z)-but-2-enedioic acid;2-[(E)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21F3N2O2.C4H4O4/c1-21-10-3-2-4-14(20-22-11-9-19)12-5-7-13(8-6-12)15(16,17)18;5-3(6)1-2-4(7)8/h5-8H,2-4,9-11,19H2,1H3;1-2H,(H,5,6)(H,7,8)/b20-14+;2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMYNZPAVPMEGP-PIDGMYBPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCCC(=NOCCN)C1=CC=C(C=C1)C(F)(F)F.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCC/C(=N\OCCN)/C1=CC=C(C=C1)C(F)(F)F.C(=C\C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25F3N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
54739-18-3 (Parent) | |
Record name | Fluvoxamine maleate [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061718829 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3042558 | |
Record name | Fluvoxamine maleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3042558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>65.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID855640 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
61718-82-9, 54739-20-7 | |
Record name | Fluvoxamine maleate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61718-82-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Pentanone, 5-methoxy-1-(4-(trifluoromethyl)phenyl)-, O-(2-aminoethyl)oxime, (E)-, (Z)-2-butenedioate (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054739207 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fluvoxamine maleate [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061718829 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | FLUVOXAMINE MALEATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759602 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC309469 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=309469 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Fluvoxamine maleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3042558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Pentanone, 5-methoxy-1-[4-(trifluoromethyl)phenyl]-, O-(2-aminoethyl)oxime, (1E)-, (2Z)-2-butenedioate (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.771 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLUVOXAMINE MALEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5LGN83G74V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.